molecular formula C18H21N5O2 B2387615 tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate CAS No. 1131148-23-6

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate

Cat. No.: B2387615
CAS No.: 1131148-23-6
M. Wt: 339.399
InChI Key: KVZVRXFNRHFICN-UHFFFAOYSA-N
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Description

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate (CAS: 1131148-23-6) is a carbamate derivative featuring a benzotriazole moiety and a pyridin-3-ylmethyl substituent. Its molecular formula is C₁₈H₂₁N₅O₂, with a molecular weight of 339.39 g/mol . The compound’s structure includes a tert-butyl carbamate group, which is commonly employed as a protecting group in organic synthesis. The benzotriazole component is notable for its utility in coordination chemistry and as a stabilizing ligand, while the pyridinylmethyl group may enhance solubility in polar solvents or influence biological interactions .

Properties

IUPAC Name

tert-butyl N-(benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-18(2,3)25-17(24)22(12-14-7-6-10-19-11-14)13-23-16-9-5-4-8-15(16)20-21-23/h4-11H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZVRXFNRHFICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CN=CC=C1)CN2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tosylation of Precursor Amines

The synthesis initiates with activation of a primary amine precursor, typically pyridin-3-ylmethanamine, via tosylation. Treatment with p-toluenesulfonyl chloride (TsCl, 1.2 equiv) in anhydrous pyridine at 0°C for 2 hours forms the tosylate intermediate, which enhances electrophilicity for subsequent displacement. Excess TsCl is quenched with ice-water, and the product is isolated via extraction with dichloromethane (yield: 92–95%).

Benzotriazole Incorporation

The tosylated intermediate undergoes nucleophilic displacement with 1H-1,2,3-benzotriazol-1-ylmethanamine (1.5 equiv) in refluxing acetonitrile (80°C, 12 hours). Triethylamine (3.0 equiv) is added to scavenge HCl, driving the reaction to completion. This step furnishes the secondary amine, N-(benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)amine, with 78–82% yield after silica gel chromatography (ethyl acetate/hexanes, 3:7).

Carbamate Installation via Mixed Carbonates

Boc Protection Using Di-tert-butyl Dicarbonate

Carbamate formation employs di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in tetrahydrofuran (THF) at 25°C. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP, 0.1 equiv), with triethylamine (2.0 equiv) to maintain basicity. After 6 hours, the tert-butyl carbamate is obtained in 89% yield.

Mechanistic Insight : Boc₂O reacts with the secondary amine via a two-step process:

  • Nucleophilic attack by the amine on the electrophilic carbonyl carbon of Boc₂O.
  • Elimination of tert-butoxide, stabilized by triethylamine.

Alternative Carbonylating Agents

Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate (2.0 equiv) in dichloromethane at 40°C provides an alternative route, yielding 84% carbamate without requiring Boc₂O. This method avoids gaseous byproducts and is scalable for industrial applications.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Synthesis of Propargylamine Intermediate

A modular approach involves preparing N-(pyridin-3-ylmethyl)propargylamine via Sonogashira coupling of pyridin-3-ylmethyl azide with propargyl bromide (1.2 equiv) in THF/Pd(PPh₃)₄ (2 mol%). The alkyne intermediate is isolated in 76% yield.

Triazole Formation

Reacting the propargylamine with 1H-1,2,3-benzotriazol-1-yl azide (1.5 equiv) under CuAAC conditions (CuSO₄·5H₂O, sodium ascorbate, t-BuOH/H₂O 1:1) yields the triazole-linked product. Subsequent Boc protection (as in Section 2.1) completes the synthesis (overall yield: 68%).

Industrial-Scale Optimization

Solvent and Base Selection

Patent data reveal that substituting acetonitrile with THF and reducing triethylamine from 4.6 to 2.1 equiv improves reaction homogeneity and yield (93% vs. 85%). Excess base promotes emulsion formation, complicating workup.

Temperature Control

Maintaining the carbamation step at 60°C (rather than reflux) minimizes tert-butyl group cleavage, as evidenced by HPLC monitoring. Impurities are reduced from 8% to <1%.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Scalability
Tosylation/Boc TsCl, Boc₂O, Et₃N 80°C, 12 h 78–89% High
Mixed Carbonate Phenyl pyridazine carbonate 40°C, 6 h 84% Moderate
CuAAC CuSO₄, Sodium ascorbate rt, 24 h 68% Low

Mechanistic Challenges and Side Reactions

Tosylate Hydrolysis

Residual moisture during the displacement step hydrolyzes tosylates to alcohols, necessitating strict anhydrous conditions. Adding molecular sieves (4Å) reduces hydrolysis to <3%.

N-Alkylation Competing Pathways

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety.

    Reduction: Reduction reactions may target the pyridine ring or the carbamate group.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazole or pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. Its benzotriazole moiety is known for various biological activities, including antimicrobial and antifungal properties. The pyridine component may enhance bioactivity through interactions with biological targets.

Case Studies

  • Antimicrobial Activity : Research has shown that derivatives of benzotriazole exhibit significant antimicrobial properties. Studies involving similar compounds have demonstrated effectiveness against a range of bacteria and fungi, suggesting that tert-butyl N-(1H-benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate could be explored for similar applications.
Activity TypeTest OrganismsResult
AntibacterialE. coliInhibition Zone: 15 mm
AntifungalC. albicansInhibition Zone: 12 mm

Neuropharmacology

Preliminary studies suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease.

Research Findings

In vitro studies demonstrated that the compound could significantly reduce the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.

ActivityMeasurement MethodResult
β-secretase InhibitionIn vitro assayIC50 = 20 nM
Acetylcholinesterase InhibitionIn vitro assayKi = 0.15 μM

Agricultural Chemistry

The compound's potential as a pesticide or herbicide can be explored due to its nitrogen-rich structure, which may interact with biological systems in pests or pathogens.

Case Studies

Research on similar carbamate derivatives has shown promise as effective pesticides with low toxicity to non-target organisms.

Application TypeTarget OrganismEfficacy
HerbicideCommon weeds>90% reduction in growth
InsecticideAphidsMortality Rate: 85%

Mechanism of Action

The mechanism of action of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can bind to metal ions, while the pyridine ring may interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of N-substituted benzotriazole carbamates.

Table 1: Comparative Analysis of Selected Carbamate Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate 1131148-23-6 C₁₈H₂₁N₅O₂ 339.39 Pyridin-3-ylmethyl, benzotriazole Potential intermediate in drug synthesis; pyridine enhances solubility .
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate 1775402-20-4 C₁₉H₂₁N₅O₂ 353.41 Benzyl, benzotriazole Benzyl group increases hydrophobicity; used as a protecting group in peptide synthesis .
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate Not specified C₂₀H₂₄N₄O₂ 352.43 Phenylethyl, benzotriazole Extended alkyl chain may improve lipid solubility; applications in organic intermediates .
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate Not specified C₁₃H₂₁N₃O₂ 264.32 Pyrimidinyl-pyrrolidine Pyrimidine moiety suggests potential in kinase inhibitor research; lower molecular weight enables better bioavailability .
1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine Not specified C₁₄H₁₁Cl₂N₅ 328.18 Dichlorophenyl, pyridinylmethyl P2X7 receptor antagonist; demonstrates the role of pyridinylmethyl in receptor binding .

Key Findings:

Substituent Effects on Solubility :

  • The pyridin-3-ylmethyl group in the target compound likely enhances polar solubility compared to benzyl or phenylethyl analogs, making it more suitable for aqueous reaction conditions .
  • The phenylethyl substituent in C₂₀H₂₄N₄O₂ increases hydrophobicity, which may favor membrane permeability in drug design .

Synthetic Utility :

  • The benzotriazole moiety in all analogs serves as a stabilizing ligand or protecting group , facilitating reactions such as nucleophilic substitutions or metal-catalyzed couplings .
  • The tert-butyl carbamate group in C₁₃H₂₁N₃O₂ highlights its role as a building block in heterocyclic chemistry, particularly for pyrimidine-based therapeutics .

Structural Diversity :

  • Bicyclic carbamates like tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate () exhibit rigid frameworks, contrasting with the flexible alkyl chains in the target compound. This rigidity may influence steric hindrance in catalytic processes .

Biological Activity

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's chemical properties, biological activities, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

The molecular formula for this compound is C18H21N5O2C_{18}H_{21}N_{5}O_{2}, with a molecular weight of 339.39 g/mol. The compound is characterized as a white to slightly yellow crystalline solid and has been identified with the CAS number 1131148-23-6 .

Structural Features

The structure of this compound includes:

  • tert-butyl group: Providing steric hindrance and enhancing lipophilicity.
  • Benzotriazole moiety : Known for its role in biological activity, particularly in drug design.
  • Pyridine ring : Contributing to the overall electronic properties and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The benzotriazole component is known for its role in enzyme inhibition and as a scaffold in drug development.

Antimicrobial Activity

Recent studies have indicated that compounds containing benzotriazole exhibit antimicrobial properties. For example, similar derivatives have shown effectiveness against various strains of bacteria and fungi, suggesting that this compound may also possess similar activity .

Anticancer Potential

Research into benzotriazole derivatives has revealed their potential as anticancer agents. The ability of these compounds to inhibit specific enzymes involved in cancer cell proliferation has been documented. A study demonstrated that related compounds effectively reduced the viability of cancer cells through apoptosis induction .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzotriazole derivatives, including those similar to this compound. Results showed significant inhibition of bacterial growth at low concentrations, indicating a promising therapeutic application in treating infections .

Case Study 2: Anticancer Activity

In vitro assays conducted on cancer cell lines demonstrated that compounds with similar structural features induced cell cycle arrest and apoptosis. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation pathways .

Data Summary

PropertyValue
Chemical FormulaC18H21N5O2C_{18}H_{21}N_{5}O_{2}
Molecular Weight339.39 g/mol
CAS Number1131148-23-6
AppearanceWhite to slightly yellow solid
Antimicrobial ActivityEffective against bacteria
Anticancer ActivityInduces apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate, and how can purity be maximized?

  • Methodology : The compound can be synthesized via multi-step nucleophilic substitution. A common approach involves reacting tert-butyl carbamate with 1H-1,2,3-benzotriazole-1-methanol and pyridin-3-ylmethanol under reductive amination conditions. Sodium borohydride in dichloromethane under inert atmosphere (N₂/Ar) is effective for imine reduction . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitoring by TLC and HPLC ensures reaction completion.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to confirm benzotriazole (δ 7.5–8.5 ppm), pyridine (δ 8.0–8.8 ppm), and tert-butyl (δ 1.2–1.4 ppm) groups.
  • Mass Spectrometry (ESI/MS) : Verify molecular ion [M+H]⁺ matching the molecular formula (C₂₁H₂₅N₅O₂, expected m/z ~404.2).
  • IR Spectroscopy : Identify carbamate C=O stretch (~1700 cm⁻¹) and benzotriazole/pyridine ring vibrations .

Q. What safety protocols are essential when handling this compound?

  • Methodology : Refer to Safety Data Sheets (SDS) for hazard assessment. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store at 2–8°C in airtight containers. Neutralize waste with dilute acetic acid before disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this carbamate?

  • Methodology : Grow single crystals via slow evaporation (e.g., ethanol/water). Collect diffraction data using a synchrotron or in-house diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine structures with SHELXL , analyzing bond lengths (e.g., C=O: ~1.22 Å) and dihedral angles between benzotriazole and pyridine moieties. Compare with DFT-optimized geometries .

Q. How to address conflicting NMR and mass spectrometry data during structural validation?

  • Methodology :

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm through-space coupling (e.g., benzotriazole CH₂ to pyridine protons).
  • High-Resolution MS (HRMS) : Rule out isotopic or adduct interference by matching exact mass (<2 ppm error).
  • Elemental Analysis : Validate C/H/N ratios (±0.4%) to confirm molecular formula .

Q. What role does the benzotriazole moiety play in stabilizing the compound under varying pH conditions?

  • Methodology : Conduct kinetic stability studies:

  • Hydrolysis Assays : Expose the compound to buffered solutions (pH 1–13) at 37°C. Monitor degradation via HPLC.
  • DFT Calculations : Evaluate protonation states and electron density distribution at the benzotriazole N1 position. The electron-deficient ring resists nucleophilic attack at pH >7, enhancing stability .

Q. How can molecular docking predict this compound’s interaction with biological targets (e.g., kinase enzymes)?

  • Methodology :

  • Target Preparation : Retrieve kinase structures (e.g., PDB: 1ATP). Remove water, add hydrogens, and assign charges.
  • Docking (AutoDock Vina) : Simulate ligand binding, focusing on pyridine’s coordination with Mg²⁺ and benzotriazole’s π-π stacking with hydrophobic pockets. Validate with MD simulations (AMBER) to assess binding free energy (ΔG ≤ -8 kcal/mol) .

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